molecular formula C19H12F3N3 B12578248 4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline CAS No. 607737-88-2

4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline

Cat. No.: B12578248
CAS No.: 607737-88-2
M. Wt: 339.3 g/mol
InChI Key: UZNTWHBHIHKRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring and a quinoline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine can yield the corresponding hydrazone, which upon cyclization with a suitable quinoline derivative, forms the desired compound. The reaction is often carried out in the presence of a solvent such as tetrahydrofuran and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced quinoline derivatives.

Scientific Research Applications

4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

607737-88-2

Molecular Formula

C19H12F3N3

Molecular Weight

339.3 g/mol

IUPAC Name

4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]quinoline

InChI

InChI=1S/C19H12F3N3/c20-19(21,22)13-5-3-4-12(10-13)18-16(11-24-25-18)14-8-9-23-17-7-2-1-6-15(14)17/h1-11H,(H,24,25)

InChI Key

UZNTWHBHIHKRLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.